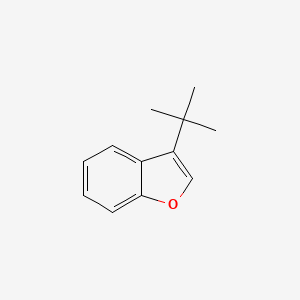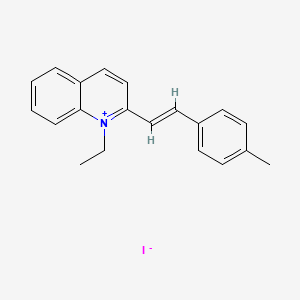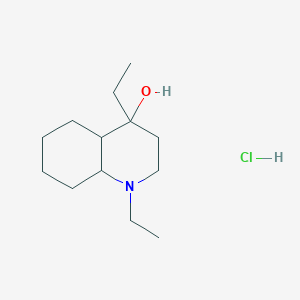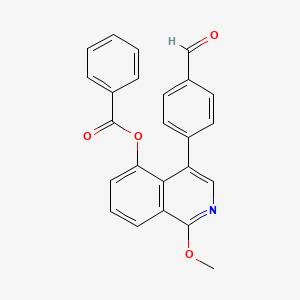![molecular formula C12H16N4O2 B12897163 Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis- CAS No. 61450-75-7](/img/structure/B12897163.png)
Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a phenyl group attached to the triazole ring and two ethanol groups linked via an azanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with diethanolamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diacetaldehyde or 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diacetic acid.
Reduction: Formation of 2,2’-((5-Phenyl-1H-dihydro-1,2,4-triazol-3-yl)azanediyl)diethanol.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is primarily based on its ability to interact with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. The phenyl group and ethanol moieties can enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.
5-Phenyl-1H-1,2,4-triazole: A simpler analog without the ethanol groups, used in various chemical and biological studies.
2,2’-((5-Methyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol: A similar compound with a methyl group instead of a phenyl group, studied for its different biological activities.
Uniqueness
2,2’-((5-Phenyl-1H-1,2,4-triazol-3-yl)azanediyl)diethanol is unique due to the presence of both phenyl and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
61450-75-7 |
|---|---|
Molekularformel |
C12H16N4O2 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-(5-phenyl-1H-1,2,4-triazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C12H16N4O2/c17-8-6-16(7-9-18)12-13-11(14-15-12)10-4-2-1-3-5-10/h1-5,17-18H,6-9H2,(H,13,14,15) |
InChI-Schlüssel |
XVXUNBFKJRSTHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)

![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)


![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)
